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molecular formula C7H7NO4 B113588 3-Methoxy-4-nitrophenol CAS No. 16292-95-8

3-Methoxy-4-nitrophenol

Cat. No. B113588
M. Wt: 169.13 g/mol
InChI Key: VDQSACYMBGQMFC-UHFFFAOYSA-N
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Patent
US07893074B2

Procedure details

To a solution of 3-Fluoro-4-nitro-phenol (15.7 g, 100 mmol) in THF (300 mL), 30% KOMe in Methanol (49 mL, 210 mmol) is added at 0° C. The mixture is heated to gentle reflux for 18 hours.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
KOMe
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[CH3:12][OH:13]>C1COCC1.O(C)[K]>[CH3:12][O:13][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
49 mL
Type
reactant
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
KOMe
Quantity
0 (± 1) mol
Type
solvent
Smiles
O([K])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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